Pinacryptol yellow
Overview
Description
Mechanism of Action
Target of Action
Pinacryptol Yellow, also known as Pinakrytol Yellow or 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate, is primarily used in the field of photography
Mode of Action
This compound acts as a restrainer in photographic development . It is believed to improve the discrimination between exposed and unexposed grains . This means it helps to control the development process, ensuring that only the areas of the film that have been exposed to light are developed, while the unexposed areas remain clear.
Result of Action
The primary result of this compound’s action is the control of photographic development. By acting as a restrainer, it helps to ensure that the developed image accurately represents the light pattern that was originally captured on the film .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a restrainer can be affected by the concentration of the developer, the temperature of the development process, and the length of time the film is exposed to the developer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pinacryptol yellow involves the reaction of 6-ethoxy-1-methylquinolinium with 3-nitrostyrene under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pinacryptol yellow undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced quinolinium compounds.
Substitution: Formation of various substituted quinolinium derivatives.
Scientific Research Applications
Pinacryptol yellow has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photochemical studies.
Biology: Employed in studies involving cellular imaging and fluorescence microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of photographic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-1-methylquinolinium: Lacks the nitrostyryl group, resulting in different chemical properties.
3-Nitrostyrene: Lacks the quinolinium core, leading to different reactivity and applications.
Quinolinium methyl sulphate: Lacks the ethoxy and nitrostyryl groups, affecting its overall chemical behavior.
Uniqueness
Pinacryptol yellow is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHSPWBYMLHLB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051933 | |
Record name | Pinakryptol Yellow | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25910-85-4 | |
Record name | Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25910-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinakryptol Yellow | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What types of compounds can be visualized using Pinacryptol Yellow in TLC?
A1: this compound, under UV light at 366 nm, allows the visualization of various anionic surfactants. This includes, but is not limited to:
- Alkane/olefin sulfonates []
- Cumene/xylene/toluene sulfonates []
- Alkylbenzene sulfonates []
- α-Sulfo fatty acid methyl esters [, ]
- Fatty alcohol sulfates []
- Fatty alcohol ether sulfates []
Q2: How does the water content of the TLC plate affect the visualization using this compound?
A: The relative air humidity, which influences the water content of the silica gel layer on the TLC plate, significantly impacts the visualization of the separated compounds. Preconditioning the plate with solvent vapor helps achieve consistent and optimal results. []
Q3: Besides surfactants, what other applications does this compound have in analytical chemistry?
A: this compound can be utilized for detecting protein-dodecyl sulfate complexes after electrophoretic separation. [] Additionally, it aids in the fluorescent coloration of organic anions on cellulose layers. []
Q4: Are there any specific applications of this compound in analyzing personal care products?
A: Yes, this compound is valuable for separating and identifying synthetic surfactants in shampoos and foam bath products using thin-layer chromatography. []
Q5: How does this compound contribute to the study of solarization in photography?
A: Research indicates that this compound, alongside Rhodium, influences a bleaching effect observed in photographic emulsions. This effect is particularly noticeable in emulsions containing both large and small crystals. []
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